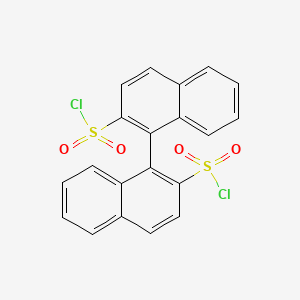

(R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chlorosulfonylnaphthalen-1-yl)naphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2O4S2/c21-27(23,24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(22,25)26/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHLPJZENXUTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187629-43-1 | |

| Record name | (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride: A Cornerstone for Modern Asymmetric Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride (CAS 1187629-43-1) is a C₂-symmetric, atropisomeric organosulfur compound of significant interest in asymmetric synthesis. Derived from the renowned (R)-BINOL scaffold, this highly reactive dichloride serves not as a direct catalyst, but as an elite chiral building block. Its primary utility lies in its facile conversion into a diverse range of sophisticated chiral ligands, organocatalysts, and pharmaceutical intermediates. The two electrophilic sulfonyl chloride moieties provide ideal handles for reaction with nucleophiles, enabling the construction of C₂-symmetric bis-sulfonamides, sulfonimides, and the potent Brønsted acid catalyst, (R)-BINSA. This guide provides a comprehensive overview of its synthesis, properties, derivatization protocols, and the catalytic applications of its progeny, offering researchers and drug development professionals a practical framework for leveraging its unique stereochemical architecture.

Introduction: The BINOL Legacy and the Rise of a Versatile Precursor

The field of asymmetric catalysis owes a significant debt to the 1,1'-bi-2-naphthol (BINOL) scaffold.[1] Its well-defined, rigid C₂-symmetric structure, a result of sterically hindered rotation around the C1-C1' bond (atropisomerism), creates a stable and predictable chiral environment. This has made BINOL derivatives some of the most successful ligands and organocatalysts for a vast array of stereoselective transformations.[2]

This compound emerges from this legacy as a pivotal second-generation building block. While (R)-BINOL itself offers hydroxyl groups for derivatization, the introduction of sulfonyl chloride groups at the 2 and 2' positions dramatically enhances its utility. These groups are highly reactive and serve as robust electrophilic sites for covalently linking the chiral binaphthyl backbone to other molecular fragments. This transforms the BINOL scaffold from a ligand component into a versatile architectural platform for creating a new class of powerful catalysts and functional molecules.[3][4] This guide will elucidate the pathway from this precursor to high-performance catalytic systems.

Physicochemical Properties and Structural Analysis

The compound's properties are a direct reflection of its binaphthyl core and reactive functional groups. It is a solid material, and its handling requires consideration of its reactivity, particularly towards moisture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1187629-43-1 | [3] |

| Molecular Formula | C₂₀H₁₂Cl₂O₄S₂ | [3] |

| Molecular Weight | 451.33 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 235 °C (decomposition) | [3] |

| Optical Rotation | [α]²⁰/D = -42 to -46° (c=1 in THF) | [3] |

| Purity (Chiral) | ≥ 99% ee | [3] |

The key to its function is the atropisomeric chirality, which forces the two naphthalene rings into a fixed, angled orientation. The bulky sulfonyl chloride groups occupy the 2 and 2' positions, flanking the axis of chirality and defining a precise three-dimensional space crucial for inducing stereoselectivity in subsequent applications.

Synthesis and Derivatization Pathways

Synthesis of the Core Scaffold

The synthesis of this compound begins with the enantiomerically pure (R)-BINOL. A robust, multi-step sequence is employed to introduce the sulfur functionalities without racemization. The key steps involve converting the hydroxyl groups into dithiols, followed by oxidation to the disulfonic acid, and finally, chlorination to yield the target disulfonyl dichloride.

Caption: Synthetic pathway from (R)-BINOL to the title compound.

Derivatization: Gateway to Functional Molecules

The true value of the title compound is realized through its derivatization. The sulfonyl chloride groups are potent electrophiles that readily react with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds.[5] This reaction is the cornerstone of its application.

Caption: General reaction for synthesizing C₂-symmetric bis-sulfonamides.

Core Applications & Experimental Protocols

The derivatives of this compound are the active species in catalysis. Below, we detail the creation of a representative chiral sulfonamide ligand and its application.

Application I: Synthesis of Chiral Bis-sulfonamide Ligands

Chiral bis-sulfonamide ligands are valuable in metal-catalyzed asymmetric reactions. The nitrogen atoms can coordinate to a metal center, while the bulky, chiral binaphthyl backbone enforces a stereoselective environment for the bound substrates.

This protocol describes a standard procedure for reacting the title compound with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Propylamine (2.2 eq)

-

Anhydrous Pyridine (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolve the solid in anhydrous DCM.

-

In a separate flask, dissolve propylamine (2.2 eq) and anhydrous pyridine (3.0 eq) in anhydrous DCM.

-

Cool the disulfonyl dichloride solution to 0 °C using an ice bath.

-

Slowly add the amine/pyridine solution dropwise to the stirred disulfonyl dichloride solution over 30 minutes. The base is crucial to neutralize the HCl generated in situ.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure bis-sulfonamide ligand.

Application II: Precursor to Chiral Brønsted Acids (BINSA)

Hydrolysis of this compound yields (R)-1,1'-Binaphthyl-2,2'-disulfonic acid ((R)-BINSA). BINSA is a powerful, highly acidic chiral Brønsted acid organocatalyst. Its conjugate base is a poor nucleophile, which is an ideal characteristic for a Brønsted acid catalyst. These catalysts have shown exceptional performance in reactions such as enantioselective Friedel-Crafts alkylations and Mannich reactions.[3]

Caption: Catalytic use of a BINSA derivative in asymmetric synthesis.

Performance Data of Derived Catalysts

The ultimate measure of the precursor's utility is the performance of its derivatives. Ligands synthesized from the binaphthyl scaffold have been successfully employed in highly selective reactions.

Table 2: Representative Performance in a Pd-Catalyzed Asymmetric C-H Activation/Cycloaddition

| Entry | Allene Reactant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | 1,1-Diphenylallene | 85 | 96 | |

| 2 | Nonadiene derivative | 89 | 97 | |

| 3 | Monosubstituted allene | 84 | 93 | |

| 4 | Phenylallene derivative | 81 | 96 |

Data is for a reaction utilizing a chiral ligand derived from a binaphthyl scaffold, demonstrating the high levels of stereocontrol achievable with this structural motif.

Practical Considerations: Handling and Safety

As a reactive sulfonyl chloride, this compound requires careful handling.

-

Moisture Sensitivity: Sulfonyl chlorides react with water to form the corresponding sulfonic acids. The compound should be stored under an inert atmosphere (e.g., in a desiccator or glovebox) and handled using anhydrous solvents and techniques.[6]

-

Corrosivity and Toxicity: The compound is corrosive and causes severe skin burns and eye damage. Full personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational ligand design. It is a highly valuable and versatile chiral precursor that provides a reliable entry point to a wide range of C₂-symmetric ligands and organocatalysts. Its utility in synthesizing potent Brønsted acids like BINSA and bespoke sulfonamide ligands for transition metal catalysis underscores its importance. For researchers in drug discovery and process chemistry, this compound is not merely a reagent but a strategic tool for accessing novel, enantiomerically pure molecules with high efficiency and stereocontrol. Future developments will likely see this scaffold incorporated into more complex catalytic systems, including multi-catalyst cascades and immobilized catalysts for green chemistry applications.

References

-

Chiral Bidentate NHC Ligands Based on the 1,1'-Binaphthyl Scaffold: Synthesis and Application in Transition-Metal-Catalyzed Asymmetric Reactions. PubMed, National Center for Biotechnology Information. [Link]

-

Chiral Ligands in Asymmetric Catalysis: The Power of Binaphthyl Structures. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Chiral 1,1′‐Binaphthyl‐2,2′‐Disulfonic Acid (BINSA) and Its Derivatives for Asymmetric Catalysis. Osaka University Catalysis Science. [Link]

-

A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. [Link]

-

Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. National Center for Biotechnology Information. [Link]

-

Synthesis of some new chiral sulfonamide ligands. ResearchGate. [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Center for Biotechnology Information. [Link]

-

RESOLUTION OF (±)-1,1'-BI-2-NAPHTHOL. Organic Syntheses. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Chiral 1,1′‐Binaphthyl‐2,2′‐Disulfonic Acid (BINSA) and Its Derivatives for Asymmetric Catalysis [ouci.dntb.gov.ua]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

A Comprehensive Technical Guide to the Synthesis of (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride from (R)-BINOL

Abstract

(R)-1,1'-bi-2-naphthol, or (R)-BINOL, stands as a cornerstone of modern asymmetric synthesis, prized for its robust C2-symmetric chiral scaffold.[1][2] Its derivatives have found widespread application as chiral ligands and organocatalysts.[3][4] This guide provides an in-depth technical exploration of the synthesis of a key BINOL derivative: (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride. This versatile intermediate is the direct precursor to the highly acidic and effective chiral Brønsted acid catalyst, (R)-1,1'-binaphthyl-2,2'-disulfonic acid (BINSA), and its related sulfonimides.[3][5] We will dissect the primary synthetic strategies, elucidate the underlying chemical principles, and provide a field-proven experimental protocol for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Importance of (R)-BINOL Derivatives

The axial chirality of the BINOL framework, arising from restricted rotation around the C1-C1' bond, provides a unique and sterically defined environment for asymmetric transformations.[2] While BINOL itself is a powerful ligand, its derivatization unlocks a broader spectrum of catalytic activity. The conversion of the hydroxyl groups into sulfonyl chlorides transforms the neutral BINOL scaffold into a precursor for exceptionally strong chiral Brønsted acids.[3] These catalysts are paramount for promoting a variety of enantioselective reactions, including Friedel-Crafts alkylations, aminalizations, and cycloadditions.[3]

This compound is the gateway to this class of catalysts.[6][7] Its synthesis, however, is not a trivial electrophilic substitution and requires a nuanced approach to achieve the desired 2,2'-disubstitution pattern without compromising the compound's enantiomeric integrity. This guide will focus on a reliable and scalable multi-step pathway that circumvents the regioselectivity challenges associated with direct sulfonation.

Synthetic Strategy & Mechanistic Rationale

Direct electrophilic sulfonation of the BINOL core is complicated by the directing effects of the hydroxyl groups. Electrophilic aromatic substitution on the naphthol rings preferentially occurs at the 6- and 6'-positions.[1][8] Therefore, a more strategic and reliable route proceeds through the formation of a dithiol intermediate, which can be cleanly oxidized to the disulfonic acid and subsequently chlorinated. This pathway ensures absolute regiochemical control.

The validated synthetic sequence is as follows:

-

O-Thiocarbamoylation: Conversion of the (R)-BINOL hydroxyl groups to O-thiocarbamates.

-

Newman-Kwart Rearrangement: Thermal or microwave-assisted rearrangement to form S-thiocarbamates, effectively migrating the sulfur atom from the oxygen to the aromatic ring at the 2 and 2' positions.

-

Hydrolysis & Reduction: Conversion of the S-thiocarbamates to the corresponding dithiol.

-

Oxidation: Oxidation of the dithiol to the disulfonic acid, (R)-BINSA.

-

Chlorination: Conversion of the disulfonic acid to the target molecule, this compound.

The cornerstone of this strategy is the Newman-Kwart rearrangement, an intramolecular migration that elegantly circumvents the challenges of direct C-S bond formation at the sterically hindered 2,2'-positions.

Caption: Overall synthetic workflow from (R)-BINOL to the target disulfonyl dichloride.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established literature procedures.[3] Researchers must adapt quantities and conditions based on their specific scale and laboratory equipment. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: O-Thiocarbamoylation of (R)-BINOL

-

Rationale: This step activates the hydroxyl groups for the subsequent rearrangement. N,N-Dimethylthiocarbamoyl chloride is a common and effective reagent.

-

Procedure:

-

To a stirred solution of (R)-BINOL (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous THF or DMF) under an inert atmosphere (N2 or Ar), add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (2.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction carefully by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O,O'-bis(N,N-dimethylthiocarbamoyl)- (R)-BINOL. This product is often used in the next step without further purification.

-

Step 2: Newman-Kwart Rearrangement

-

Rationale: This critical intramolecular rearrangement transfers the thiocarbamoyl group from the oxygen to the carbon of the naphthyl ring. It requires thermal energy, and microwave irradiation can significantly reduce the reaction time compared to conventional heating.

-

Procedure:

-

Place the crude O,O'-bis(N,N-dimethylthiocarbamoyl)-(R)-BINOL from the previous step in a microwave-safe reaction vessel.

-

Irradiate the sample in a scientific microwave reactor at a temperature of approximately 200-220 °C.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Cool the vessel to room temperature. The resulting crude S,S'-bis(N,N-dimethylthiocarbamoyl)-(R)-binaphthyl-2,2'-dithiol can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or carried forward if sufficiently pure.

-

Caption: The key thermal rearrangement step for C-S bond formation.

Step 3 & 4: Hydrolysis, Reduction, and Oxidation to (R)-BINSA

-

Rationale: The thiocarbamate is first hydrolyzed and reduced to the dithiol. The highly reactive dithiol is then oxidized to the stable disulfonic acid.

-

Procedure:

-

Dissolve the S,S'-thiocarbamate from Step 2 in anhydrous THF under an inert atmosphere and cool to 0 °C.

-

Carefully add lithium aluminum hydride (LiAlH4, ~4-5 eq) portion-wise. (Caution: Highly reactive with water and protic solvents).

-

After the addition, allow the reaction to stir at reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solids and wash thoroughly with THF. The filtrate contains the crude dithiol.

-

The crude dithiol solution is then subjected to oxidation. One common method involves bubbling oxygen through the solution in the presence of a base like KOH.

-

After oxidation is complete, acidify the aqueous solution with concentrated HCl to precipitate the (R)-BINSA.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Step 5: Chlorination to this compound

-

Rationale: The final step converts the sulfonic acid groups to the more reactive sulfonyl chloride moieties using a standard chlorinating agent.

-

Procedure:

-

Suspend the dry (R)-BINSA (1.0 eq) in thionyl chloride (SOCl2, excess, ~10-20 eq).

-

Add a catalytic amount of DMF (e.g., 1-2 drops). (Caution: Thionyl chloride and DMF can form an unstable complex; add DMF to the SOCl2 suspension, not the other way around, and maintain temperature control).

-

Heat the mixture to reflux (approx. 80 °C) and stir for 4-8 hours, until the solid dissolves and gas evolution (SO2, HCl) ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

-

The resulting solid residue is the crude this compound. It can be purified by recrystallization from a suitable solvent system (e.g., toluene or dichloromethane/hexane).

-

Product Characterization & Data

Thorough characterization is essential to confirm the structure and purity of the final product.

| Parameter | Expected Value | Technique | Purpose |

| Appearance | White to off-white crystalline powder[7] | Visual Inspection | Basic quality check |

| Melting Point | ~235 °C (with decomposition)[7] | Melting Point Apparatus | Purity assessment |

| Optical Rotation | [α]D ≈ -42° to -46° (c=1 in THF)[7] | Polarimetry | Confirmation of enantiomeric purity |

| ¹H NMR | Complex aromatic multiplets | NMR Spectroscopy | Structural confirmation |

| ¹³C NMR | Aromatic signals | NMR Spectroscopy | Structural confirmation |

| Molecular Formula | C₂₀H₁₂Cl₂O₄S₂[7] | Mass Spectrometry | Confirmation of molecular weight |

| Molecular Weight | 451.33 g/mol [7] | Mass Spectrometry | Confirmation of molecular weight |

Conclusion

The synthesis of this compound from (R)-BINOL is a strategic multi-step process that hinges on the successful execution of the Newman-Kwart rearrangement to ensure correct regiochemistry. This guide provides a robust and reliable pathway for obtaining this valuable synthetic intermediate. The resulting disulfonyl dichloride is a critical precursor for a powerful class of chiral Brønsted acid catalysts, enabling researchers and drug development professionals to access a wide array of enantioselective transformations. Careful execution and rigorous characterization are paramount to ensure the quality and reactivity of this important chiral building block.

References

-

Regioselective Substitution of BINOL. PubMed Central, NIH. [Link]

-

Regioselective Substitution of BINOL. ACS Publications. [Link]

-

Chiral 1,1′-Binaphthyl-2,2′-Disulfonic Acid (BINSA) and Its Derivatives for Asymmetric Catalysis. ResearchGate. [Link]

-

Aromatic sulfonation. Wikipedia. [Link]

-

Sulfonation of Benzene. Chemistry Steps. [Link]

-

The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation. ResearchGate. [Link]

-

ENANTIOMERIC (S)-(+)- AND (R)-(−)-1,1'-BINAPHTHYL-2,2'-DIYL HYDROGEN PHOSPHATE. Organic Syntheses. [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Resolution of 1,1'-Bi-2-Naphthol. Organic Syntheses. [Link]

-

This compound. MySkinRecipes. [Link]

-

Chiral 1,1′‐Binaphthyl‐2,2′‐Disulfonic Acid (BINSA) and Its Derivatives for Asymmetric Catalysis. OUCI. [Link]

-

1,1′-Bi-2-naphthol. Wikipedia. [Link]

-

Facile synthesis of BINOL in the absence of solvent. ResearchGate. [Link]

-

(R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate. PubMed Central, NIH. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chiral 1,1′‐Binaphthyl‐2,2′‐Disulfonic Acid (BINSA) and Its Derivatives for Asymmetric Catalysis [ouci.dntb.gov.ua]

- 6. This compound [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Properties and Characterization of Binaphthyl Disulfonyl Chloride

Introduction: The Significance of Axially Chiral Binaphthyl Disulfonyl Chloride

(R)- and (S)-1,1'-Binaphthyl-2,2'-disulfonyl chloride are pivotal reagents in modern asymmetric synthesis. These compounds are characterized by their C₂-symmetric, axially chiral binaphthyl backbone, a structural motif renowned for its ability to create a well-defined and sterically hindered chiral environment. This unique architecture is instrumental in achieving high levels of stereocontrol in a variety of chemical transformations.[1]

Primarily, binaphthyl disulfonyl chloride serves as a key precursor to a class of powerful chiral Brønsted acids known as 1,1'-binaphthyl-2,2'-disulfonic acids (BINSAs).[2] These strong Brønsted acids have garnered significant attention as highly effective organocatalysts in a range of enantioselective reactions. The tunability of the binaphthyl core, coupled with the strong acidity of the sulfonic acid groups, allows for the rational design of catalysts for specific applications in pharmaceutical and materials science.[3] This guide provides a comprehensive overview of the essential properties, synthesis, and detailed characterization of binaphthyl disulfonyl chloride for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of binaphthyl disulfonyl chloride is fundamental for its safe handling, storage, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₂Cl₂O₄S₂ | [4] |

| Molecular Weight | 451.33 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 235 °C (decomposes) | [4] |

| Optical Rotation ([α]²⁰D) | -42 to -46° (c=1 in THF) for (R)-enantiomer | [4] |

| Purity | ≥ 98.0% (HPLC) | |

| Storage | Room temperature, under inert gas, moisture sensitive | |

| CAS Number | 1187629-43-1 for (R)-enantiomer | [5][4] |

Synthesis of Binaphthyl Disulfonyl Chloride

The most common and effective route for the synthesis of enantiopure binaphthyl disulfonyl chloride is from the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL). The synthesis involves the introduction of sulfonyl chloride functionalities at the 2 and 2' positions of the binaphthyl ring system.

Caption: A simplified workflow for the synthesis of binaphthyl disulfonyl chloride from BINOL.

Experimental Protocol: Synthesis of (R)-1,1'-Binaphthyl-2,2'-disulfonyl Chloride

This protocol is a synthesized procedure based on established multi-step transformations from (R)-BINOL.[3]

Materials and Equipment:

-

(R)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

Thionyl chloride (SOCl₂) or a similar chlorinating agent

-

An appropriate solvent (e.g., dichloromethane, chloroform)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel and filter paper)

-

Schlenk line or inert atmosphere setup (optional but recommended)

Procedure:

-

Preparation of (R)-BINSA: The synthesis begins with the conversion of (R)-BINOL to (R)-1,1'-binaphthyl-2,2'-disulfonic acid ((R)-BINSA). This is a multi-step process that can be achieved through various reported methods, often involving the introduction of thiol groups followed by oxidation.[3]

-

Chlorination of (R)-BINSA:

-

In a dry round-bottom flask under an inert atmosphere, suspend (R)-BINSA in a suitable anhydrous solvent such as dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add an excess of thionyl chloride to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of dry glassware and solvents is crucial as sulfonyl chlorides are highly susceptible to hydrolysis, which would lead to the formation of the corresponding sulfonic acid and a lower yield of the desired product.

-

Excess Thionyl Chloride: An excess of the chlorinating agent ensures the complete conversion of the sulfonic acid to the sulfonyl chloride.

-

Aqueous Work-up: The washing steps are necessary to remove any remaining acid and inorganic byproducts. The use of a weak base like sodium bicarbonate neutralizes any acidic impurities.

Characterization of Binaphthyl Disulfonyl Chloride

A comprehensive characterization of binaphthyl disulfonyl chloride is essential to confirm its identity, purity, and stereochemical integrity. The following section outlines the key analytical techniques and the expected results.

Caption: A typical workflow for the comprehensive characterization of binaphthyl disulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of binaphthyl disulfonyl chloride. Both ¹H and ¹³C NMR are employed to confirm the presence of the binaphthyl core and the sulfonyl chloride groups.

Experimental Protocol:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Expected ¹H NMR Spectrum (Predicted):

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the C₂-symmetry of the molecule, the two naphthyl units are chemically equivalent, simplifying the spectrum to some extent. The protons on the naphthyl rings will exhibit coupling patterns (doublets, triplets, and multiplets) characteristic of a substituted naphthalene system. The exact chemical shifts will be influenced by the electron-withdrawing nature of the sulfonyl chloride groups.

Expected ¹³C NMR Spectrum (Predicted):

The ¹³C NMR spectrum will provide information about the carbon skeleton. Key expected signals include:

-

Aromatic carbons: A series of signals in the range of 120-140 ppm.

-

Carbons attached to the sulfonyl group: These carbons are expected to be deshielded and appear at a lower field (higher ppm value) compared to other aromatic carbons.

-

Quaternary carbons: The carbons at the biphenyl linkage and those bearing the sulfonyl chloride groups will likely show weaker signals.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies of the sulfonyl chloride group are particularly diagnostic.

Experimental Protocol:

-

Prepare a sample of the solid product, typically as a KBr pellet or by using an ATR (Attenuated Total Reflectance) accessory.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Expected FT-IR Spectrum (Predicted):

The FT-IR spectrum of binaphthyl disulfonyl chloride is expected to exhibit the following key absorption bands:

-

S=O Asymmetric and Symmetric Stretching: Strong absorption bands in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively. These are characteristic of the sulfonyl chloride group.[9]

-

Aromatic C=C Stretching: Multiple sharp bands in the region of 1400-1600 cm⁻¹.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

S-Cl Stretching: A weaker absorption band in the region of 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum.

Expected Mass Spectrum (Predicted):

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): A peak corresponding to the molecular weight of the compound (451.33 g/mol ) should be observed. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) and two sulfur atoms.[10]

-

Fragmentation Pattern: Common fragmentation pathways for sulfonyl chlorides involve the loss of SO₂Cl, SO₂, or Cl radicals. The binaphthyl core is relatively stable and may remain intact as a major fragment.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, Cl, O, S) in the compound, which can be compared with the theoretical values calculated from the molecular formula.

Experimental Protocol:

-

A precisely weighed sample of the purified compound is subjected to combustion analysis.

-

The resulting gases (CO₂, H₂O, etc.) are quantified to determine the elemental composition.

-

Chlorine and sulfur content are typically determined by other methods such as ion chromatography after combustion.

Expected Results:

The experimentally determined elemental composition should be in close agreement (typically within ±0.4%) with the calculated values for the molecular formula C₂₀H₁₂Cl₂O₄S₂.

-

Calculated: C, 53.22%; H, 2.68%; Cl, 15.71%; O, 14.18%; S, 14.21%

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.

Experimental Protocol:

-

Grow single crystals of the compound, which can be a challenging process. This often involves slow evaporation of a solvent from a concentrated solution or vapor diffusion techniques.

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure.

Expected Structural Features:

-

Dihedral Angle: The two naphthyl rings will be twisted with respect to each other, with a dihedral angle that is characteristic of the binaphthyl system. This angle is crucial for establishing the chiral environment.

-

Bond Lengths and Angles: The S=O and S-Cl bond lengths and the O-S-O bond angles will be consistent with those of other aromatic sulfonyl chlorides.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for determining the enantiomeric purity (ee) of the synthesized binaphthyl disulfonyl chloride.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable mobile phase.

-

Inject the solution onto a chiral stationary phase (CSP) in an HPLC system.

-

Elute the sample with an appropriate mobile phase and monitor the effluent with a UV detector.

Expected Results:

-

Separation of Enantiomers: The (R) and (S) enantiomers will be separated into two distinct peaks with different retention times.

-

Enantiomeric Excess (ee) Calculation: The enantiomeric excess can be calculated from the relative areas of the two peaks. For an enantiomerically pure sample, only one peak should be observed.[12][13]

Conclusion

(R)- and (S)-1,1'-Binaphthyl-2,2'-disulfonyl chloride are valuable and versatile reagents in asymmetric synthesis. A thorough understanding of their properties and the application of a comprehensive suite of analytical techniques are paramount for ensuring their quality and successful application in the development of new chemical entities. This guide provides a detailed framework for the synthesis and characterization of these important chiral building blocks, empowering researchers to utilize them with confidence in their scientific endeavors.

References

-

ResearchGate. FT-IR spectrum of LLPCl. [Link]

-

FTIR Spectrum Table. FTIR Spectrum. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882). [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

OC-Praktikum. 4014 Enantiomeric resolution of (R)- and (S)-2,2'-dihydroxy-1,1'-binaphthyl ((R)- and (S)-1,1-bi-2-naphthol). [Link]

-

Organic Syntheses. (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

MySkinRecipes. (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

PubMed. [Application of binaphthyl derivatives as chiral stationary phases in high performance liquid chromatography]. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

Chemistry LibreTexts. Recrystallization. [Link]

-

ResearchGate. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

-

PubMed. Evaluation of "click" binaphthyl chiral stationary phases by liquid chromatography. [Link]

-

Chemistry LibreTexts. Recrystallization. [Link]

-

ResearchGate. Single‐crystal X‐ray diffraction derived molecular structure of.... [Link]

-

Mass Spectrometry: Fragmentation. Mass Spectrometry: Fragmentation. [Link]

-

PubChem. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

NMRS.io. 13C | Solvent | NMR Chemical Shifts. [Link]

-

ResearchGate. Solvent effect in NMR enantiomeric analysis using ( S )-1,1′-binaphthyl-2,2′-diol as a chiral solvating agent. [Link]

-

BGB Analytik. CHIRAL Handbook. [Link]

-

ResearchGate. The X-ray Structures of (R)-2,2′-Dimethyl-1,1′-binaphthyl and (±)-2-Bromomethyl-2. [Link]

-

Chem-Impex. This compound. [Link]

-

Reddit. Recrystallization with two solvents. [Link]

-

ResearchGate. FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). The spectrum of 1,1′-bi-2-naphthol is included for comparison. The position of the CdO stretch possibly arising from quinonoid segments is marked by an arrow. The region 3200-1700 cm -1 is not shown since there are no characteristic bands in this region.. [Link]

-

NIST WebBook. 1,1'-Bi-2-naphthol. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. FTIR [terpconnect.umd.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. [Application of binaphthyl derivatives as chiral stationary phases in high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of "click" binaphthyl chiral stationary phases by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride for Advanced Research Applications

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride, a key chiral building block in asymmetric synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application of these techniques for structural verification and purity assessment, underpinned by field-proven insights and methodologies.

Introduction: The Structural and Synthetic Importance of this compound

This compound is a C₂-symmetric chiral molecule that derives its stereochemical properties from the restricted rotation around the single bond connecting the two naphthalene rings, a phenomenon known as atropisomerism. This structural feature makes it a valuable precursor for the synthesis of chiral ligands and catalysts, which are pivotal in the enantioselective synthesis of pharmaceuticals and other fine chemicals.

The molecule's utility is intrinsically linked to its structural integrity and enantiomeric purity. Spectroscopic analysis is therefore not merely a characterization step but a critical quality control measure. This guide elucidates the expected spectral signatures that confirm the compound's identity and conformation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₂Cl₂O₄S₂ |

| Molecular Weight | 451.33 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 235 °C (decomposition) |

| Optical Rotation | [α]²⁰_D = -42° to -46° (c=1 in THF) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chiral Core

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. The atropisomeric nature of the binaphthyl backbone results in a complex and informative spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the overlap of aromatic signals. The presence of the strongly electron-withdrawing sulfonyl chloride groups (-SO₂Cl) at the 2 and 2' positions will significantly deshield the protons on the naphthalene rings, shifting them downfield compared to unsubstituted 1,1'-binaphthyl.

-

Aromatic Region (δ 7.0-8.5 ppm): The twelve protons on the binaphthyl core will appear in this region. Due to the C₂ symmetry, six distinct signals are expected, each integrating to two protons. The protons closest to the sulfonyl chloride groups are expected to resonate at the lowest field. For comparison, the aromatic protons of the parent 1,1'-binaphthyl appear between 7.28 and 7.95 ppm.[1] The deshielding effect of the -SO₂Cl groups will likely shift these signals further downfield.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon environments.

-

Aromatic Carbons (δ 120-150 ppm): Given the molecule's C₂ symmetry, ten distinct signals are expected for the twenty carbons of the binaphthyl skeleton. The chemical shifts will be influenced by the substitution pattern.[2][3][4]

-

Carbons Bearing Sulfonyl Chloride Groups (C2, C2'): These quaternary carbons will be significantly deshielded and are expected to appear at the lower end of the aromatic region, likely above 140 ppm.

-

Carbons of the C-C Linkage (C1, C1'): These quaternary carbons will also have a characteristic chemical shift, influenced by the steric strain of the binaphthyl system.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H | 7.0 - 8.5 | Complex multiplets for 12 aromatic protons. Signals will be shifted downfield due to -SO₂Cl groups. |

| ¹³C | 120 - 150 | 10 distinct signals for the 20 aromatic carbons due to C₂ symmetry. Quaternary carbons attached to -SO₂Cl will be significantly downfield. |

Experimental Protocol for NMR Data Acquisition

The choice of solvent is critical as the compound is reactive. Anhydrous deuterated chloroform (CDCl₃) or tetrahydrofuran (THF-d₈) are suitable choices.

-

Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[5][6]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer.[7]

-

¹H NMR Acquisition: Use a standard pulse sequence. A spectral width of 0-12 ppm is appropriate.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A spectral width of 0-220 ppm is standard.[8]

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for confirming the presence of the sulfonyl chloride functional groups, which exhibit strong and characteristic absorption bands.

Predicted Characteristic IR Absorptions

-

S=O Stretching: The most prominent features in the IR spectrum will be the asymmetric and symmetric stretching vibrations of the S=O bonds in the SO₂Cl group. These are expected to appear as two strong, sharp bands.[9]

-

Asymmetric S=O stretch: 1370 - 1410 cm⁻¹

-

Symmetric S=O stretch: 1166 - 1204 cm⁻¹

-

-

Aromatic C-H and C=C Stretching: The aromatic rings will give rise to several absorptions:

-

Aromatic C-H stretch: 3000 - 3100 cm⁻¹[10]

-

Aromatic C=C stretch: 1400 - 1600 cm⁻¹

-

-

S-Cl Stretching: A weaker absorption corresponding to the S-Cl stretch is expected in the far-IR region, typically around 370-390 cm⁻¹.[11]

Table 3: Predicted FT-IR Absorption Frequencies

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| SO₂Cl | Asymmetric S=O Stretch | 1370 - 1410 | Strong, Sharp |

| SO₂Cl | Symmetric S=O Stretch | 1166 - 1204 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak |

| S-Cl | Stretch | 370 - 390 | Medium to Weak |

Experimental Protocol for FT-IR Data Acquisition

Given that the compound is a solid, Attenuated Total Reflectance (ATR) is a convenient and rapid method.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.[12]

-

Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[13]

-

Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the isotopic distribution of the compound, and its fragmentation pattern offers further structural confirmation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight (451.33).

-

Isotopic Pattern: The presence of two chlorine atoms and two sulfur atoms will create a distinctive isotopic cluster for the molecular ion. The natural abundances of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) will lead to prominent M, M+2, and M+4 peaks.

-

Fragmentation: Electrospray ionization (ESI) is a soft ionization technique, so the protonated molecule [M+H]⁺ may be observed.[14] Under collision-induced dissociation (CID), characteristic fragmentation patterns are expected:[15][16]

-

Loss of SO₂: A common fragmentation pathway for aromatic sulfonyl compounds is the neutral loss of SO₂ (64 Da).[16]

-

Cleavage of the S-Cl bond: Loss of a chlorine radical (35/37 Da).

-

Cleavage of the C-S bond: Fragmentation at the naphthalene-sulfur bond.

-

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Identity | Notes |

| 451 | [M]⁺ | Molecular ion. Exhibits a characteristic isotopic pattern due to 2 Cl and 2 S atoms. |

| 452 | [M+H]⁺ | Protonated molecule, common in ESI-MS. |

| 387 | [M-SO₂]⁺ | Resulting from the neutral loss of sulfur dioxide. |

| 416 | [M-Cl]⁺ | Loss of a chlorine atom. |

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[17]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Ionization: Use positive ion mode ESI. The transfer of ions from the solution to the gas phase is achieved by applying a high voltage to the capillary tip.[14]

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

-

Fragmentation Analysis (MS/MS): If desired, select the molecular ion (e.g., m/z 452) and subject it to collision-induced dissociation to observe the fragment ions.

Caption: Workflow for ESI-Mass Spectrometry analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the structural confirmation and purity assessment of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the C₂ symmetry of the chiral backbone. FT-IR spectroscopy provides definitive evidence for the crucial sulfonyl chloride functional groups. High-resolution mass spectrometry validates the molecular formula and offers insights into the compound's stability and fragmentation pathways. By following the outlined protocols and understanding the predicted spectral features, researchers can confidently verify the quality of this essential chiral building block for its application in asymmetric synthesis and drug discovery.

References

-

Mass Spectra of Some Sulfinate Esters and Sulfones. Accessed January 20, 2026. [Link]

-

ALWSCI. "How To Prepare And Run An NMR Sample." Accessed January 20, 2026. [Link]

-

ACD/Labs. "IR, NMR and MS of a Sulfonyl Chloride compound." Accessed January 20, 2026. [Link]

-

JEOL. "How to read NMR spectra from the basics (chemical shift, integration ratio, coupling)." Accessed January 20, 2026. [Link]

-

University of Bristol. "Sample Preparation Protocol for ESI Accurate Mass Service." Accessed January 20, 2026. [Link]

-

ResearchGate. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement." Accessed January 20, 2026. [Link]

-

ResearchGate. "Solvent effect in NMR enantiomeric analysis using ( S )-1,1′-binaphthyl-2,2′-diol as a chiral solvating agent." Accessed January 20, 2026. [Link]

-

Chemistry LibreTexts. "The 1H-NMR experiment." Accessed January 20, 2026. [Link]

-

University of California, Los Angeles. "Sample preparation for FT-IR." Accessed January 20, 2026. [Link]

-

Frontiers. "Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids." Accessed January 20, 2026. [Link]

-

LCGC International. "Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling." Accessed January 20, 2026. [Link]

-

Organic Letters. "Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks." Accessed January 20, 2026. [Link]

-

University of Cambridge. "NMR Techniques in Organic Chemistry: a quick guide." Accessed January 20, 2026. [Link]

-

Canadian Science Publishing. "THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES." Accessed January 20, 2026. [Link]

-

ResearchGate. "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." Accessed January 20, 2026. [Link]

-

ResearchGate. "¹H-NMR spectra: (a) (R)-BINOL taken in CDCl3; (b) the polymeric product..." Accessed January 20, 2026. [Link]

-

Oregon State University. "13C NMR Chemical Shift." Accessed January 20, 2026. [Link]

-

National Center for Biotechnology Information. "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications." Accessed January 20, 2026. [Link]

-

Refubium - Freie Universität Berlin. "Chapter 2 Techniques and Experimental Setup." Accessed January 20, 2026. [Link]

-

University of South Carolina. "Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy." Accessed January 20, 2026. [Link]

-

PubMed. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement." Accessed January 20, 2026. [Link]

-

Chemistry Connected. "1H NMR Chemical Shifts." Accessed January 20, 2026. [Link]

-

Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Accessed January 20, 2026. [Link]

-

Compound Interest. "A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES." Accessed January 20, 2026. [Link]

-

Iowa State University. "NMR Sample Preparation." Accessed January 20, 2026. [Link]

-

YouTube. "Interpreting NMR Spectra 1." Accessed January 20, 2026. [Link]

-

YouTube. "Probe ESI Mass Spectrometry Analysis | Protocol Preview." Accessed January 20, 2026. [Link]

-

Drawell. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods." Accessed January 20, 2026. [Link]

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Accessed January 20, 2026. [Link]

-

Springer Nature Experiments. "NMR Protocols and Methods." Accessed January 20, 2026. [Link]

-

ResearchGate. "The concept and experimental setup of μSPE-iEESI-MS." Accessed January 20, 2026. [Link]

-

Chemistry LibreTexts. "Interpreting 2-D NMR Spectra." Accessed January 20, 2026. [Link]

-

Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." Accessed January 20, 2026. [Link]

-

ResearchGate. "13C Chemical Shifts of Organic Compounds." Accessed January 20, 2026. [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Accessed January 20, 2026. [Link]

-

ResearchGate. "FT-IR spectrum of P-Iodobenzene sulfonyl chloride." Accessed January 20, 2026. [Link]

Sources

- 1. 1,1'-BINAPHTHYL(604-53-5) 1H NMR [m.chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Enduring Legacy of BINOL: A Technical Guide to Chiral Derivatives in Asymmetric Synthesis

Introduction for the Modern Researcher: In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount for the creation of effective pharmaceuticals and fine chemicals, the 1,1'-bi-2-naphthol (BINOL) scaffold stands as a testament to elegant and powerful catalyst design. First resolved into its stable enantiomers decades ago, BINOL's unique C₂-symmetric, axially chiral framework has proven to be an exceptionally versatile platform for the development of a vast arsenal of chiral ligands and organocatalysts. This guide provides an in-depth exploration of chiral BINOL derivatives, offering not just a review of their applications, but a field-proven perspective on the causality behind their efficacy, detailed experimental workflows, and the mechanistic underpinnings of their remarkable stereocontrol. For researchers, scientists, and drug development professionals, a deep understanding of the BINOL toolkit is not merely academic—it is a gateway to innovation and the efficient construction of complex chiral molecules.

The Foundation of Chirality: Atropisomerism in the BINOL Scaffold

Unlike molecules with stereogenic centers, the chirality of BINOL arises from a phenomenon known as atropisomerism, which is the result of restricted rotation around a single bond. In the case of BINOL, the two bulky naphthyl rings cannot freely rotate around the C1-C1' bond due to significant steric hindrance between the hydrogen atoms at the 8 and 8' positions. This restricted rotation gives rise to two stable, non-superimposable mirror-image conformers, the (R)- and (S)-enantiomers, which do not interconvert at room temperature. This axial chirality is the cornerstone of BINOL's utility in asymmetric synthesis, providing a well-defined and rigid chiral environment to influence the stereochemical outcome of a reaction.

The Versatility of the BINOL Framework: A Survey of Key Derivatives

The true power of BINOL lies in the tunability of its scaffold. Strategic modifications at various positions on the binaphthyl core can profoundly impact the steric and electronic properties of the resulting ligand or catalyst, allowing for optimization for a specific transformation.

Metal-Complexed BINOL Derivatives: The Lewis Acid Approach

The hydroxyl groups of BINOL serve as excellent handles for coordination to a wide variety of metals, forming chiral Lewis acid catalysts. The choice of metal is critical and is often dictated by the specific reaction being catalyzed.

-

Lanthanide-BINOL Complexes: These are particularly effective in promoting carbon-carbon bond-forming reactions. The large ionic radii of lanthanide metals allow for flexible coordination environments, which can be finely tuned by the BINOL ligand.

-

Titanium-BINOL Complexes: Widely used in a range of asymmetric transformations, including carbonyl additions and reductions. The oxophilic nature of titanium makes it a strong Lewis acid for activating carbonyl compounds.

-

Aluminum-BINOL Complexes: These have also found broad application, particularly in Diels-Alder reactions and ene reactions.

BINOL-Derived Phosphoric Acids (BPAs): The Rise of Chiral Brønsted Acids

A major breakthrough in organocatalysis was the development of BINOL-derived phosphoric acids. These compounds act as chiral Brønsted acids, activating substrates through hydrogen bonding. The acidity and steric environment of the catalyst can be precisely controlled by introducing bulky substituents at the 3 and 3' positions of the BINOL core. This class of catalysts has proven to be exceptionally effective in a wide range of reactions, including Mannich, Friedel-Crafts, and Diels-Alder reactions.[1]

Modified BINOL Ligands: Expanding the Catalytic Portfolio

-

Linked-BINOL Derivatives: These consist of two BINOL units connected by a flexible linker. This design allows for the creation of bimetallic catalysts where the two metal centers can act cooperatively to activate substrates.[2]

-

H₈-BINOL Derivatives: In these ligands, one of the naphthalene rings is fully hydrogenated. This modification alters the dihedral angle and electronic properties of the ligand, often leading to improved enantioselectivities in certain reactions compared to the parent BINOL.[3][4]

Field-Proven Applications: Key Asymmetric Transformations Catalyzed by BINOL Derivatives

The following sections provide a detailed look at three cornerstone asymmetric reactions, showcasing the power and versatility of different BINOL derivatives. Each section includes a discussion of the underlying mechanism of stereocontrol and a detailed experimental protocol.

The Asymmetric Diels-Alder Reaction: A Classic Cycloaddition

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral BINOL-derived Lewis acids are highly effective in controlling the enantioselectivity of this transformation.

Mechanism of Stereocontrol: The chiral BINOL-metal complex coordinates to the dienophile, typically an α,β-unsaturated carbonyl compound, activating it towards nucleophilic attack by the diene. The C₂-symmetric chiral environment created by the BINOL ligand effectively shields one face of the dienophile, forcing the diene to approach from the less sterically hindered face, thus dictating the absolute stereochemistry of the product.

Caption: Mechanism of a BINOL-Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction.

Experimental Protocol: Asymmetric Diels-Alder Reaction of Methacrolein and Cyclopentadiene

This protocol is adapted from the work of Corey and Loh.

Materials:

-

(R)-BINOL

-

Diethylaluminum chloride (Et₂AlCl) solution (1.0 M in hexanes)

-

Methacrolein

-

Cyclopentadiene (freshly cracked)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (0.1 mmol).

-

Dissolve the BINOL in anhydrous CH₂Cl₂ (5 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add Et₂AlCl solution (0.1 mL, 0.1 mmol) to the BINOL solution. Stir the mixture at -78 °C for 1 hour to form the chiral Lewis acid catalyst.

-

To the catalyst solution, add methacrolein (1.0 mmol).

-

In a separate flask, freshly crack cyclopentadiene from its dimer by heating. Add the cyclopentadiene (3.0 mmol) to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired Diels-Alder adduct.

Expected Outcome: This procedure typically yields the corresponding cycloadduct in high yield and with excellent enantioselectivity.

The Asymmetric Michael Addition: Conjugate Carbon-Carbon Bond Formation

The Michael addition is a fundamental reaction for the formation of carbon-carbon bonds through the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Heterobimetallic complexes derived from BINOL have shown exceptional performance in catalyzing this reaction with high enantioselectivity.

Mechanism of Stereocontrol: In a heterobimetallic system, such as a lanthanide-alkali metal-BINOL complex, the Lewis acidic lanthanide center activates the enone electrophile, while the alkali metal cation acts as a Brønsted base to deprotonate the nucleophile, generating a soft enolate. The chiral BINOL ligand bridges the two metal centers, creating a rigid and well-defined chiral pocket that directs the facial approach of the enolate to the activated enone.

Caption: Bifunctional activation in a BINOL-heterobimetallic catalyzed Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Cyclopentenone

This protocol is based on the work of Shibasaki and coworkers.

Materials:

-

(S)-BINOL

-

Lithium aluminum hydride (LiAlH₄) solution (1.0 M in THF)

-

Diethyl malonate

-

Cyclopentenone

-

Tetrahydrofuran (THF, anhydrous)

-

Distilled water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a 50 mL three-neck flask equipped with a magnetic stir bar and a reflux condenser, add (S)-BINOL (300 mg).

-

After purging with N₂, add anhydrous THF (9 mL) via syringe.

-

Cool the reaction mixture to 0 °C in an ice bath and add LiAlH₄ solution (0.5 mL, 1.0 M in THF) dropwise with stirring.[5]

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add diethyl malonate (0.6 mL) dropwise, followed by cyclopentenone (0.5 mL).

-

Heat the reaction mixture to reflux for 2 hours.[5]

-

After cooling to room temperature, add distilled water (20 mL) to the mixture.

-

Extract the aqueous layer twice with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and remove the solvents by evaporation.

-

Purify the crude product by flash chromatography on silica gel (EtOAc/cyclohexane 8:2) to yield the desired product as a colorless oil.[5]

Expected Outcome: This procedure provides the Michael adduct with good yield and high enantioselectivity.

The Asymmetric Mannich Reaction: Synthesis of Chiral β-Amino Carbonyl Compounds

The Mannich reaction is a three-component reaction between an aldehyde, an amine, and a ketone, providing a direct route to β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. Chiral BINOL-phosphoric acids have emerged as exceptionally effective catalysts for this transformation.

Mechanism of Stereocontrol: The BINOL-phosphoric acid catalyst acts as a bifunctional catalyst. The acidic proton of the phosphoric acid activates the imine, which is formed in situ from the aldehyde and amine, making it more electrophilic. The basic phosphoryl oxygen then interacts with the enol form of the ketone, directing its nucleophilic attack on one of the enantiotopic faces of the activated imine. The bulky substituents at the 3 and 3' positions of the BINOL scaffold create a well-defined chiral pocket that is crucial for achieving high levels of stereocontrol.[6]

Sources

- 1. globethesis.com [globethesis.com]

- 2. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Theoretical study of the BINOL–zinc complex-catalyzed asymmetric inverse-electron-demand imino Diels–Alder reaction: mechanism and stereochemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride: A Gateway to Powerful Chiral Brønsted Acids

Abstract

The field of asymmetric organocatalysis has been profoundly influenced by the development of chiral Brønsted acids, which offer a metal-free approach to stereoselective synthesis. Among the most privileged scaffolds for designing these catalysts is 1,1'-bi-2-naphthol (BINOL), renowned for its robust axial chirality.[1][2][3] This guide provides an in-depth technical examination of (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride, a pivotal precursor for a class of exceptionally strong and effective chiral Brønsted acids. We will explore the synthesis of this key intermediate starting from (R)-BINOL, its conversion into catalytically active species such as 1,1′-binaphthyl-2,2′-disulfonic acid (BINSA), and the application of these powerful catalysts in synthetically valuable transformations, thereby offering a comprehensive resource for researchers in organic synthesis and drug development.

The Ascendancy of BINOL-Derived Brønsted Acids in Catalysis

Chiral Brønsted acid catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules with high enantioselectivity.[3][4] The fundamental principle involves the activation of an electrophile by protonation, which lowers its Lowest Unoccupied Molecular Orbital (LUMO), rendering it more susceptible to attack by a nucleophile.[5] The catalyst's chiral architecture precisely controls the trajectory of this attack, dictating the stereochemical outcome of the reaction.

The BINOL framework is preeminent in this field due to several key features:

-

Axial Chirality: Its C2-symmetric, atropisomeric structure creates a well-defined and sterically demanding chiral environment.[1][2]

-

Tunability: The 3,3' positions of the binaphthyl rings can be readily modified to fine-tune the steric and electronic properties of the catalyst, influencing its activity and selectivity.

-

Stability and Accessibility: Both (R) and (S) enantiomers are stable towards racemization and are commercially available, allowing access to either enantiomer of a desired product.[1][6]

While BINOL-derived phosphoric acids (BPAs) were pioneering and remain highly effective for many reactions, the quest for catalysts with greater activating power for less reactive substrates led to the development of stronger acids.[5][7] This progression includes N-triflyl phosphoramides (NTPAs) and, notably, 1,1′-binaphthyl-2,2′-disulfonic acid (BINSA) and its derivatives, which exhibit significantly higher acidity and catalytic activity in challenging transformations.[8][9] this compound serves as the direct and versatile precursor to these highly acidic catalysts.[10]

Securing the Chiral Foundation: Synthesis of (R)-BINOL

The synthesis of the target precursor begins with enantiomerically pure (R)-1,1'-bi-2-naphthol. While racemic BINOL is readily prepared via oxidative coupling of 2-naphthol with an oxidant like iron(III) chloride, the resolution of this racemate is the critical step for obtaining the chiral starting material.[1][11]

Two field-proven methods for resolution are:

-

Diastereomeric Salt Crystallization: This classical method involves forming a crystalline inclusion compound with a chiral resolving agent. The alkaloid derivative N-benzylcinchonidinium chloride, for example, selectively co-crystallizes with (R)-BINOL, allowing for its separation from the (S)-enantiomer which remains in solution.[1][12]

-

Enzymatic Resolution: A highly efficient kinetic resolution involves the esterification of racemic BINOL with an acyl chloride (e.g., pentanoyl chloride) followed by selective enzymatic hydrolysis. The enzyme cholesterol esterase preferentially hydrolyzes the (S)-diester back to (S)-BINOL, leaving the (R)-diester untouched. The (R)-diester is then easily separated and hydrolyzed under basic conditions to yield pure (R)-BINOL.[2][13]

Table 1: Physicochemical Properties of (R)-1,1'-Bi-2-naphthol

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₄O₂ | [2] |

| Molar Mass | 286.32 g/mol | [2] |

| Melting Point | 205-211 °C | [2] |

| Specific Rotation [α]D | +35.5° (c=1 in THF) | [1][2] |

Synthesis of the Core Precursor: this compound

The transformation of (R)-BINOL into the target disulfonyl dichloride is a multi-step process that builds the foundation for the strong Brønsted acids. The most established route proceeds through the formation of the dithiol, followed by oxidation and chlorination.[6] This sequence ensures high fidelity of the chiral axis.

Workflow for Precursor Synthesis

Caption: Synthetic pathway from (R)-BINOL to the target disulfonyl dichloride.

Detailed Experimental Protocol: Synthesis of (R)-BINSA

This protocol is adapted from the work of Ishihara and co-workers, which establishes a scalable synthesis of (R)-BINSA, the immediate precursor to the sulfonyl dichloride.[6]

Step 1-2: O-Thiocarbamoylation and Newman-Kwart Rearrangement

-

To a solution of (R)-BINOL in a suitable aprotic solvent, add an excess of dimethylthiocarbamoyl chloride and a base (e.g., DMAP, pyridine).

-

Heat the mixture to drive the thiocarbamoylation to completion. After workup, the resulting bis(O-naphthyl) thiocarbamate is obtained.

-

Causality: This step converts the hydroxyl groups into thiocarbamates, which are primed for rearrangement.

-

Subject the purified thiocarbamate to thermal or microwave-assisted heating. This induces the Newman-Kwart rearrangement, an intramolecular transfer of the thiocarbonyl group from the oxygen to the sulfur atom, yielding the isomeric bis(S-naphthyl) thiocarbamate.

-

Causality: This rearrangement is crucial as it forms the carbon-sulfur bonds necessary for the subsequent dithiol formation. It is typically irreversible and high-yielding.

Step 3: Reduction to (R)-1,1'-Binaphthyl-2,2'-dithiol

-

In an inert atmosphere (e.g., under Argon), dissolve the bis(S-naphthyl) thiocarbamate in a dry ethereal solvent like THF.

-

Cool the solution (e.g., to 0 °C) and slowly add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄).

-

Allow the reaction to warm to room temperature and stir until complete. Quench the reaction carefully with water and an acidic workup.

-

Causality: LiAlH₄ reduces the thiocarbamate groups to the corresponding thiols, furnishing the key dithiol intermediate.

Step 4: Oxidation to (R)-1,1'-Binaphthyl-2,2'-disulfonic Acid (BINSA)

-

Dissolve the dithiol in a basic aqueous solution (e.g., KOH).

-

Subject the mixture to oxidation. The original literature reports using oxygen at elevated pressure (10 atm), but other strong oxidizing agents can be employed.[6]

-

After the reaction is complete, acidify the solution using an ion-exchange resin or a strong mineral acid to protonate the disulfonate salt, yielding (R)-BINSA.

-

Causality: This step oxidizes the thiol groups to sulfonic acids, creating the highly acidic functional groups of the final catalyst.

Protocol: Conversion of (R)-BINSA to this compound

-

Place the dry (R)-BINSA in a flask equipped with a reflux condenser and gas outlet connected to a scrubber (to neutralize acidic gases).

-

Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF.

-

Heat the mixture gently under reflux until the evolution of gas (SO₂ or CO/CO₂) ceases.

-

Remove the excess chlorinating agent under reduced pressure to yield the crude this compound, which can be purified by recrystallization.

-